molecular formula C19H33N3O2 B5195359 N-CYCLOHEXYL-N'-[1-(CYCLOHEXYLCARBONYL)-4-PIPERIDYL]UREA

N-CYCLOHEXYL-N'-[1-(CYCLOHEXYLCARBONYL)-4-PIPERIDYL]UREA

Cat. No.: B5195359
M. Wt: 335.5 g/mol
InChI Key: NOAUBXCFBLBSII-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-N’-[1-(CYCLOHEXYLCARBONYL)-4-PIPERIDYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N’-[1-(CYCLOHEXYLCARBONYL)-4-PIPERIDYL]UREA typically involves the reaction of cyclohexyl isocyanate with a piperidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a catalyst to facilitate the formation of the urea linkage .

Industrial Production Methods

In industrial settings, the production of N-CYCLOHEXYL-N’-[1-(CYCLOHEXYLCARBONYL)-4-PIPERIDYL]UREA may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N’-[1-(CYCLOHEXYLCARBONYL)-4-PIPERIDYL]UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of simpler, reduced compounds .

Scientific Research Applications

N-CYCLOHEXYL-N’-[1-(CYCLOHEXYLCARBONYL)-4-PIPERIDYL]UREA has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N’-[1-(CYCLOHEXYLCARBONYL)-4-PIPERIDYL]UREA involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-N’-[1-(CYCLOHEXYLCARBONYL)-4-PIPERIDYL]UREA is unique due to the presence of both cyclohexyl and piperidine moieties, which contribute to its distinct chemical behavior and potential for diverse applications. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1-[1-(cyclohexanecarbonyl)piperidin-4-yl]-3-cyclohexylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O2/c23-18(15-7-3-1-4-8-15)22-13-11-17(12-14-22)21-19(24)20-16-9-5-2-6-10-16/h15-17H,1-14H2,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAUBXCFBLBSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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